Ganoderic acid C1

Overview

Description

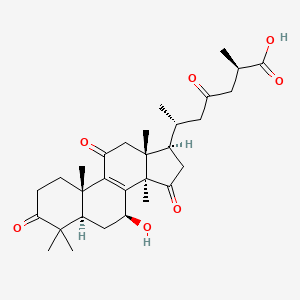

Ganoderic acid C1 is a triterpenoid . It is a natural product found in Ganoderma lucidum . It has diverse biological activities, including the inhibition of angiotensin-converting enzyme (ACE) and HIV-1 protease . It also reduces the proliferation of murine Lewis lung carcinoma cells .

Synthesis Analysis

Ganoderic acids are secondary metabolites acquired from Ganoderma lucidum. They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The most recent advances in the biosynthesis of ganoderic acids include efforts primarily concentrated on identifying the roles of several cytochrome P450 enzymes in catalyzing the lanostane scaffold .

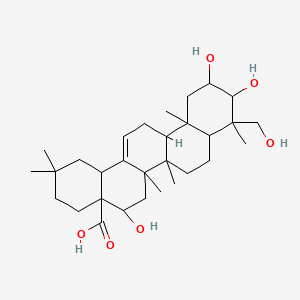

Molecular Structure Analysis

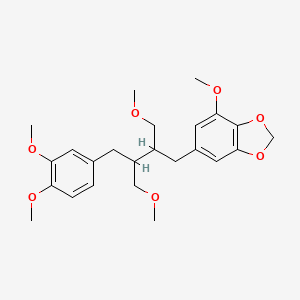

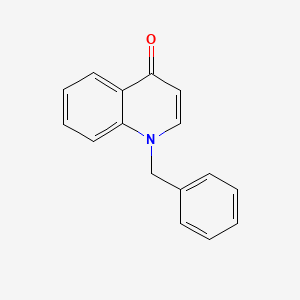

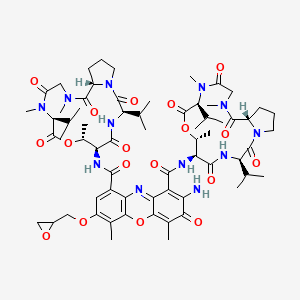

The molecular formula of Ganoderic acid C1 is C30H42O7 . The IUPAC name is (2R,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid .

Chemical Reactions Analysis

Ganoderic acid C1 has been found to lower blood pressure through inhibiting the angiotensin-converting enzyme . It also inhibits HIV-1 protease .

Physical And Chemical Properties Analysis

The molecular weight of Ganoderic acid C1 is 514.6 g/mol . The exact mass is 514.29 .

Scientific Research Applications

Pharmacological Development

Ganoderic acid C1, derived from Ganoderma lucidum, is a triterpene that has been the subject of extensive research due to its wide range of pharmacological activities . It serves as a valuable resource for the development of new drugs, particularly because of its diverse bioactivities which include anti-tumor, anti-metastasis, and other therapeutic effects .

Cardiovascular Health

Research has shown that Ganoderic acid C1 can lower blood pressure by inhibiting the angiotensin-converting enzyme (ACE) . This application is particularly significant given the global prevalence of hypertension and cardiovascular diseases.

Anti-Viral Research

Ganoderic acid C1 has been identified as an inhibitor of HIV-1 protease, which is essential for the replication of the virus . This suggests potential applications in the treatment or prevention of HIV, adding another layer to the compound’s medicinal value.

Cancer Research

The compound has been found to reduce the proliferation of murine Lewis lung carcinoma cells . This points to its potential use in cancer research, particularly in understanding the mechanisms of cancer cell growth and exploring new avenues for treatment.

Inflammation and Immunology

Ganoderic acid C1 has demonstrated the ability to inhibit LPS-induced NF-κB phosphorylation and production of TNF-α in cells . This indicates its potential role in the study of inflammatory processes and immune response, which could lead to new treatments for various inflammatory diseases.

Biotechnological Production

The biosynthesis of Ganoderic acid C1 and its derivatives has been a focus of biotechnological research. Efforts have been made to express genes from Ganoderma lucidum in Saccharomyces cerevisiae to produce novel ganoderic acids, which could lead to more efficient production methods for these compounds .

Safety And Hazards

Ganoderic acid C1 is for R&D use only. It is not for medicinal, household or other use . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

(2R,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVGSCZIHGRVAV-NJNFCIENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915031 | |

| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganoderic acid C1 | |

CAS RN |

95311-97-0, 108340-60-9 | |

| Record name | Ganoderic acid C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95311-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095311970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANODERIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y24RF8B979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the anti-inflammatory effects of Ganoderic acid C1 (GAC1) and its potential mechanism of action?

A1: [, ] Studies indicate that GAC1 exhibits anti-inflammatory effects, particularly in the context of Crohn's disease and asthma. In vitro studies using human cell lines and primary cells from patients revealed that GAC1 can suppress the production of pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-4, IL-5, and IL-17A. The mechanism underlying these effects appears to involve the downregulation of the NF-κB signaling pathway, a key regulator of inflammation []. Specifically, GAC1 treatment was shown to block the activation of NF-κB in peripheral blood mononuclear cells (PBMCs) and inflamed colonic mucosa from Crohn's disease patients []. In a murine model of steroid-resistant, neutrophil-dominant asthma, GAC1 significantly reduced pulmonary inflammation and airway neutrophilia, while also inhibiting TNF-α, IL-4, and IL-5 levels [].

Q2: What is the chemical structure of GAC1?

A2: While a specific molecular formula and weight weren't explicitly stated in the provided abstracts, GAC1 is a lanostane-type triterpenoid. [, ] These compounds are characterized by a four-ring structure with various functional groups attached. For a precise molecular formula and weight, a deeper dive into the chemical literature specifically focused on GAC1 characterization would be needed.

Q3: Are there analytical methods for detecting and quantifying GAC1?

A3: [, ] Yes, high-performance liquid chromatography (HPLC) has been successfully employed to determine the content of GAC1 in various Ganoderma lucidum samples, including spore oil [] and fruiting bodies []. These methods typically utilize reversed-phase C18 columns and UV detection, often at a wavelength of 254 nm [].

Q4: Have there been studies looking at the geographical variation in GAC1 content within Ganoderma lucidum?

A4: [] Yes, a study investigating triterpenes in Ganoderma lucidum from 31 different geographical areas and under various cultivation conditions did find variation in triterpenoid content, including GAC1 []. This highlights the potential impact of origin and cultivation practices on the chemical composition of this medicinal mushroom.

Q5: Are there any other bioactive compounds found in Ganoderma lucidum alongside GAC1?

A6: [, ] Yes, Ganoderma lucidum is a rich source of bioactive compounds. Along with GAC1, other triterpenoids such as ganoderic acids A, B, G, H, ganoderenic acids A, B, D, lucidenic acids A, B, C, E2, L, N, P, as well as ganoderma alcohols like ganodermanonol, ganodermadiol, and ganodermanontriol have been isolated from this fungus [, ]. This diverse chemical profile contributes to the wide range of medicinal properties attributed to Ganoderma lucidum.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(Carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid](/img/structure/B1252392.png)

![11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline](/img/structure/B1252393.png)